Cas no 2229627-72-7 (4-(heptan-4-yl)-1H-imidazole)

4-(Heptan-4-yl)-1H-imidazole is a substituted imidazole derivative characterized by a heptyl chain at the 4-position of the heterocyclic ring. This structural feature enhances its lipophilicity, making it a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals. The imidazole core provides a versatile scaffold for further functionalization, enabling applications in coordination chemistry and catalysis. Its balanced hydrophobic-hydrophilic properties may also contribute to improved bioavailability in drug design. The compound’s stability under standard conditions and compatibility with common reaction conditions further underscore its utility in research and industrial settings.
4-(heptan-4-yl)-1H-imidazole structure
4-(heptan-4-yl)-1H-imidazole structure
Product Name:4-(heptan-4-yl)-1H-imidazole
CAS No:2229627-72-7
MF:C10H18N2
MW:166.263322353363
CID:6010695
PubChem ID:142167642
Update Time:2025-05-19

4-(heptan-4-yl)-1H-imidazole Chemical and Physical Properties

Names and Identifiers

    • 4-(heptan-4-yl)-1H-imidazole
    • EN300-1769306
    • 2229627-72-7
    • Inchi: 1S/C10H18N2/c1-3-5-9(6-4-2)10-7-11-8-12-10/h7-9H,3-6H2,1-2H3,(H,11,12)
    • InChI Key: UNOJFLVJLLVQEI-UHFFFAOYSA-N
    • SMILES: N1C=NC=C1C(CCC)CCC

Computed Properties

  • Exact Mass: 166.146998583g/mol
  • Monoisotopic Mass: 166.146998583g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 5
  • Complexity: 108
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 28.7Ų

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Additional information on 4-(heptan-4-yl)-1H-imidazole

Professional Introduction to Compound with CAS No. 2229627-72-7 and Product Name: 4-(heptan-4-yl)-1H-imidazole

4-(heptan-4-yl)-1H-imidazole (CAS No. 2229627-72-7) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and chemical synthesis. This compound, characterized by its imidazole core structure attached to a heptan-4-yl side chain, exhibits unique chemical properties that make it a valuable intermediate in the development of novel therapeutic agents. The imidazole ring, known for its stability and bioactivity, serves as a versatile scaffold for medicinal chemists, while the heptan-4-yl group introduces hydrophobicity and modulates pharmacokinetic profiles. Such structural features are particularly relevant in the design of drugs targeting neurological disorders, inflammation, and metabolic diseases.

The synthesis of 4-(heptan-4-yl)-1H-imidazole involves multi-step organic reactions, typically starting from readily available precursors such as heptan-4-al and imidazole derivatives. Advanced catalytic methods, including transition metal-catalyzed cross-coupling reactions, have been employed to enhance yield and purity. These synthetic pathways not only highlight the compound's synthetic accessibility but also underscore the importance of modern catalytic techniques in pharmaceutical manufacturing. Recent advancements in green chemistry have further refined these processes, reducing waste and improving energy efficiency.

In the realm of pharmaceutical applications, 4-(heptan-4-yl)-1H-imidazole has been explored as a potential lead compound for various therapeutic indications. Its imidazole moiety is known to interact with biological targets such as enzymes and receptors, making it a promising candidate for drug discovery. For instance, studies have demonstrated its inhibitory effects on certain kinases and ion channels, which are implicated in conditions like epilepsy and hypertension. The heptan-4-yl side chain not only enhances solubility but also influences membrane permeability, contributing to improved oral bioavailability.

Recent research published in peer-reviewed journals has highlighted the compound's potential in treating neurodegenerative diseases. The imidazole ring's ability to cross the blood-brain barrier and its interaction with neurotransmitter systems make it an attractive candidate for developing neuroprotective agents. Preclinical studies using cell culture models have shown promising results in mitigating oxidative stress and reducing neuroinflammation—key pathological mechanisms in Alzheimer's and Parkinson's diseases. These findings have spurred further investigation into structurally related derivatives as next-generation therapeutics.

The compound's role in anti-inflammatory applications has also been extensively studied. Imidazole derivatives are known to modulate inflammatory pathways by inhibiting key enzymes such as COX-2 and LOX. 4-(heptan-4-yl)-1H-imidazole, with its optimized side chain length, demonstrates balanced activity against both acute and chronic inflammation markers. This makes it a valuable candidate for developing anti-inflammatory drugs with reduced side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). Animal models have provided evidence of its efficacy in reducing inflammation without significant gastrointestinal irritation.

Another emerging area of interest is the use of 4-(heptan-4-yl)-1H-imidazole in metabolic disorders. The compound's ability to interact with nuclear receptors such as PPARδ has been linked to improved lipid metabolism and glucose homeostasis. Studies suggest that it may enhance fatty acid oxidation while suppressing gluconeogenesis, making it a potential candidate for treating type 2 diabetes and metabolic syndrome. The heptan-4-yl group plays a crucial role here by modulating ligand-receptor binding affinity without causing hyperlipidemia—a common issue with some thiazolidinediones.

The safety profile of 4-(heptan-4-yl)-1H-imidazole has been carefully evaluated through toxicological studies conducted both in vitro and in vivo. Preliminary data indicate low toxicity at therapeutic doses, with minimal organ-specific adverse effects observed even at higher concentrations. This aligns with the growing demand for safer pharmacological agents that balance efficacy with minimal systemic toxicity. Future studies will focus on long-term exposure assessments to further solidify its safety profile for clinical translation.

The compound's versatility extends beyond traditional pharmaceutical applications into agrochemicals and material science. Its structural motif is reminiscent of certain plant-derived compounds known for their antimicrobial properties. Researchers are exploring its potential as a precursor for novel fungicides or bactericides that could address rising antibiotic resistance issues in agriculture. Additionally, the imidazole ring's coordination chemistry has sparked interest in developing metal chelators or catalysts for organic transformations—a field critical for sustainable chemical manufacturing.

From an industrial perspective, scaling up the production of 4-(heptan-4-yl)-1H-imidazole presents both challenges and opportunities. While current synthetic routes are efficient on a lab scale, optimizing them for large-scale manufacturing requires addressing issues such as cost-effectiveness, solvent recovery, and waste minimization. Collaborative efforts between academia and industry are essential to develop scalable processes that adhere to regulatory standards while maintaining environmental sustainability—a cornerstone of modern drug development.

In conclusion,4-(heptan-4-y l)-1H-imidazole (CAS No. 2229627-72 -7) represents a multifaceted compound with significant potential across multiple therapeutic domains. Its unique structural features—combining a bioactive imidazole core with an optimally tuned hydrophobic side chain—make it a cornerstone of contemporary medicinal chemistry research . As scientific understanding advances , further exploration into its derivatives promises even more innovative applications , reinforcing its importance as both a research tool today ,and future therapeutic tomorrow .

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